molecular formula C14H14O2 B13614975 3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol

3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol

Cat. No.: B13614975
M. Wt: 214.26 g/mol
InChI Key: NMXDNJAHJNLZST-QPJJXVBHSA-N
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Description

3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol is an organic compound with the molecular formula C14H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group and a propen-1-ol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol typically involves the reaction of 2-methoxynaphthalene with propen-1-ol under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalyst: Base catalysts such as sodium hydroxide or potassium carbonate.

    Solvent: Organic solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The reaction conditions are optimized for large-scale production, including precise control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the propen-1-ol side chain to a saturated alcohol.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of 3-(2-methoxynaphthalen-1-yl)prop-2-enal or 3-(2-methoxynaphthalen-1-yl)prop-2-enoic acid.

    Reduction: Formation of 3-(2-methoxynaphthalen-1-yl)propan-1-ol.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.

    Receptor Binding: Interacting with cellular receptors to alter signal transduction.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-2-propen-1-ol: Similar structure but with a phenyl ring instead of a naphthalene ring.

    2-Methyl-3-phenyl-2-propen-1-ol: Features a methyl group and a phenyl ring.

Uniqueness

3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol is unique due to its naphthalene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

(E)-3-(2-methoxynaphthalen-1-yl)prop-2-en-1-ol

InChI

InChI=1S/C14H14O2/c1-16-14-9-8-11-5-2-3-6-12(11)13(14)7-4-10-15/h2-9,15H,10H2,1H3/b7-4+

InChI Key

NMXDNJAHJNLZST-QPJJXVBHSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=C/CO

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=CCO

Origin of Product

United States

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